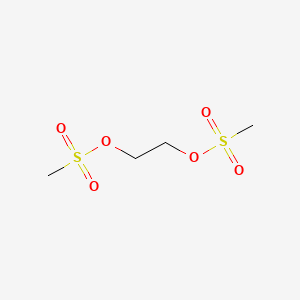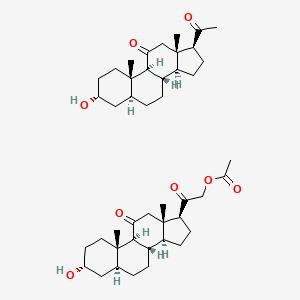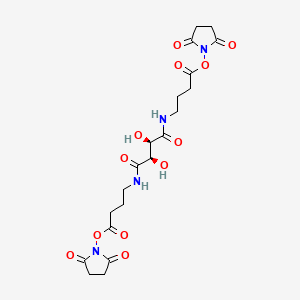
N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide
Vue d'ensemble
Description
N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide is a modified form of tartaric acid. This compound is widely used in various fields, including bioconjugation and biomaterials, due to its unique properties as a crosslinking reagent. It is a tetravalent cationic compound, which makes it particularly useful in creating stable linkages between molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide typically involves the reaction of tartaric acid with succinimide derivatives under controlled conditions. The process generally includes the following steps:
Activation of Tartaric Acid: Tartaric acid is first activated using a suitable reagent, such as carbodiimide, to form an intermediate.
Reaction with Succinimide Derivatives: The activated tartaric acid intermediate is then reacted with succinimide derivatives to form the final product, N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive succinimidyloxycarbonyl groups.
Crosslinking Reactions: The compound is commonly used in crosslinking reactions to form stable linkages between biomolecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide include amines and thiols.
Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.
Major Products Formed
The major products formed from reactions involving N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide are crosslinked biomolecules, which are used in various applications such as drug delivery systems and tissue engineering.
Applications De Recherche Scientifique
N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecular structures.
Biology: Employed in bioconjugation techniques to link proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism by which N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide exerts its effects involves the formation of stable covalent bonds between molecules. The succinimidyloxycarbonyl groups react with nucleophiles, such as amines and thiols, to form amide or thioether linkages. This crosslinking process enhances the stability and functionality of the resulting biomolecules.
Comparaison Avec Des Composés Similaires
N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide can be compared with other crosslinking reagents, such as:
Glutaraldehyde: A commonly used crosslinking agent that forms Schiff base linkages.
N-Hydroxysuccinimide (NHS) Esters: These compounds are widely used for bioconjugation due to their reactivity with primary amines.
Maleimides: Known for their specificity in reacting with thiol groups.
The uniqueness of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide lies in its ability to form stable, multi-functional crosslinks, making it particularly valuable in applications requiring high stability and specificity.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[(2R,3R)-4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-2,3-dihydroxy-4-oxobutanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O12/c25-11-5-6-12(26)23(11)35-15(29)3-1-9-21-19(33)17(31)18(32)20(34)22-10-2-4-16(30)36-24-13(27)7-8-14(24)28/h17-18,31-32H,1-10H2,(H,21,33)(H,22,34)/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYRYNUISQHJH-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)C(C(C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)[C@@H]([C@H](C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987514 | |
| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68068-99-5 | |
| Record name | N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068068995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


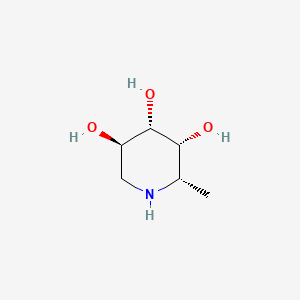
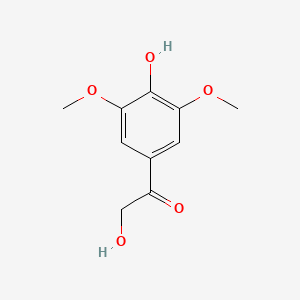
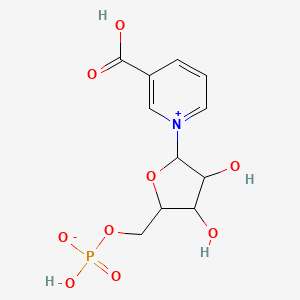

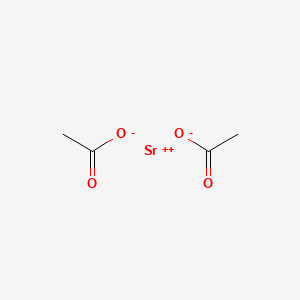
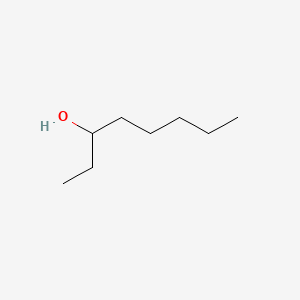



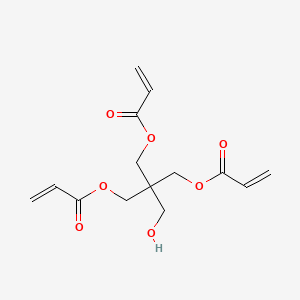
![(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol](/img/structure/B1198284.png)

